![molecular formula C13H16N2O5 B2959613 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxypropyl)oxalamide CAS No. 899748-73-3](/img/structure/B2959613.png)
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxypropyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxypropyl)oxalamide is a useful research compound. Its molecular formula is C13H16N2O5 and its molecular weight is 280.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Orexin Receptor Mechanisms in Compulsive Food Consumption
Research by Piccoli et al. (2012) explored the effects of various orexin receptor (OX1R and OX2R) antagonists, including SB-649868, which bears structural similarity to N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-hydroxypropyl)oxamide, in a binge eating model in rats. This study indicates a significant role of OX1R mechanisms in binge eating, suggesting potential therapeutic applications for compounds like SB-649868 in treating compulsive eating disorders (Piccoli et al., 2012).
2. Synthesis and Biological Evaluation of Benzamides
Saeed et al. (2015) synthesized a series of benzamides, including N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, to explore their potential biological applications. These compounds showed inhibitory potential against alkaline phosphatases and ecto-5′-nucleotidases, highlighting their relevance in medicinal chemistry and potential applications in drug development (Saeed et al., 2015).
3. Hydroxypyridinone Derivatives as Shrimp Preservatives
Dai et al. (2016) investigated novel hydroxypyridinone derivatives for their potential as shrimp preservatives. The study found that these compounds, structurally related to N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-hydroxypropyl)oxamide, possess strong antimicrobial and antioxidant activities, suggesting their application in food preservation (Dai et al., 2016).
4. Biological Activity of Chloro-2-hydroxy-N-benzamides
Imramovský et al. (2011) described the synthesis and analysis of various chloro-2-hydroxy-N-benzamides, which are related to the query compound, and evaluated their activity against mycobacterial, bacterial, and fungal strains. This study indicates the potential of these compounds in developing antimicrobial agents (Imramovský et al., 2011).
5. Bactericidal Activity of Hydroxy-N-Benzamides against MRSA
Zadrazilova et al. (2015) assessed the bactericidal potential of substituted hydroxy-N-benzamides against methicillin-resistant Staphylococcus aureus (MRSA). These compounds, similar in structure to the query compound, showed promising bactericidal effects, underscoring their potential in addressing antibiotic-resistant bacterial infections (Zadrazilova et al., 2015).
Mecanismo De Acción
Target of Action
Similar compounds have been reported to inhibit carbonic anhydrase , which plays a crucial role in many physiological processes.
Mode of Action
It’s worth noting that similar compounds have been reported to achieve their inhibitory effects by coordinating their anion with the zn+2 cation of carbonic anhydrase, resulting in a reduced output for a transition state required for activity .
Biochemical Pathways
The compound is involved in the up-conversion of triplets to singlets via a triplet–triplet annihilation (TTA) process . This process is dominant in these compounds due to 2ET1 > ES1 . The TTA contribution is crucial to the electroluminescent process .
Result of Action
The compound’s action results in the up-conversion of triplets to singlets . This process is dominant in these compounds due to 2ET1 > ES1 . The efficient device performance of this compound is due to the TTA contribution to the electroluminescent process .
Propiedades
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c16-5-1-4-14-12(17)13(18)15-9-2-3-10-11(8-9)20-7-6-19-10/h2-3,8,16H,1,4-7H2,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTFPOASXKJCDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone](/img/structure/B2959530.png)
![1-methyl-N'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrole-2-carbohydrazide](/img/structure/B2959531.png)
![(E)-3-(dimethylamino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2959532.png)

![7-Oxa-1-azaspiro[4.5]decane](/img/structure/B2959536.png)
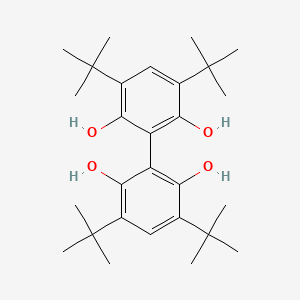

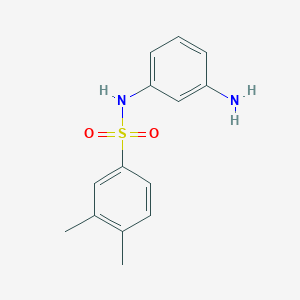
![3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(4-chlorophenyl)thiourea](/img/structure/B2959545.png)
![N-(3,5-dimethylphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B2959547.png)
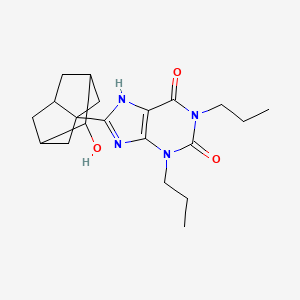
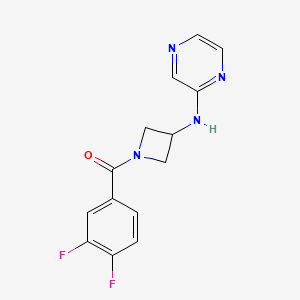
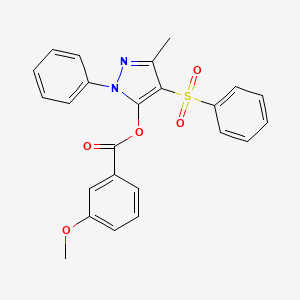
![2-[7-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid](/img/structure/B2959553.png)
